N'-methylacetohydrazide hydrochloride
Description
Properties
CAS No. |
74902-94-6 |
|---|---|
Molecular Formula |
C3H9ClN2O |
Molecular Weight |
124.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Methylhydrazine reacts with ethyl glycolate in 2-propanol under reflux conditions (6 hours). The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the ester, displacing ethoxide. The resulting intermediate undergoes tautomerization to yield 2-hydroxy-N'-methylacetohydrazide and its N-methyl regioisomer.
Key Steps:
-
Reagent Proportions: A molar ratio of 3:1 (methylhydrazine to ethyl glycolate) ensures excess methylhydrazine, driving the reaction to completion.
-
Solvent System: 2-Propanol facilitates both reaction homogeneity and subsequent crystallization.
-
Temperature Control: Reflux at ~82°C (boiling point of 2-propanol) optimizes reaction kinetics without decomposition.
Regioisomer Separation
Post-reaction, the mixture contains ~37.5% N'-methylacetohydrazide (1) and ~4.1% N-methylacetohydrazide (2). Separation involves:
-
Initial Crystallization: Cooling the reaction mixture yields N'-methylacetohydrazide as white crystals.
-
Solvent Extraction: The residual filtrate is evaporated, and the N-methyl isomer is extracted using benzene, followed by recrystallization from ethyl acetate.
Analytical Data:
-
N'-Methylacetohydrazide (1):
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Condensation + Acidification | 37.5% | High | Moderate | High (requires isomer separation) |
| Direct Acetylation | Not reported | Moderate | High | Low |
Key Findings:
-
The condensation method (Section 2) offers high purity but requires meticulous regioisomer separation.
-
Direct acetylation (Section 4.1) is theoretically simpler but lacks empirical validation.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N’-methylacetohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazides.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N'-methylacetohydrazide hydrochloride is in the development of antimicrobial agents. Research has shown that derivatives of hydrazides exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized from N'-methylacetohydrazide have demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis, which is crucial given the global health implications of tuberculosis .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further drug development .
Synthesis of Novel Compounds
The versatility of this compound extends to its use as a building block in organic synthesis. It can participate in various reactions to form complex molecules with potential biological activities. For example:
- Formation of Hydrazone Derivatives : The compound can react with aldehydes to form hydrazones, which are valuable intermediates in medicinal chemistry.
- Synthesis of Heterocycles : It has been utilized in cyclization reactions to produce heterocyclic compounds that exhibit diverse biological activities .
Analytical Applications
This compound and its derivatives have also found applications in analytical chemistry. They can serve as chelating agents for metal ions, facilitating the detection and quantification of metals in environmental samples. This property is particularly useful in developing sensors for monitoring pollutants .
Case Studies and Research Findings
- Antituberculosis Activity : A study demonstrated that a derivative of this compound showed significant inhibition of mycolic acid biosynthesis, essential for the survival of Mycobacterium tuberculosis .
- Anticancer Studies : In vitro tests indicated that certain hydrazone derivatives synthesized from N'-methylacetohydrazide had selective cytotoxicity against various cancer cell lines, with IC50 values indicating effective potency .
- Metal Ion Detection : Research highlighted the effectiveness of hydrazone derivatives derived from N'-methylacetohydrazide in detecting heavy metals such as lead and cadmium through colorimetric methods .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antimicrobial | Tuberculosis treatment | Significant inhibition of mycolic acid biosynthesis |
| Anticancer | Cytotoxicity against cancer cells | Selective antiproliferative activity observed |
| Analytical Chemistry | Metal ion detection | Effective chelation and detection capabilities |
Mechanism of Action
The mechanism of action of N’-methylacetohydrazide hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its hydrazine moiety allows it to form stable complexes with metal ions, which can be utilized in various catalytic processes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares N'-methylacetohydrazide hydrochloride with related hydrazide derivatives:
Key Differences and Implications
Structural Variations :
- Substituent Effects : The presence of a chlorine atom in 2-chloro-N''-methylacetohydrazide enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the methyl group in this compound .
- Aromatic vs. Aliphatic Moieties : Compounds like N'-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide exhibit extended conjugation due to aromatic substituents, enabling applications in optoelectronics, unlike the simpler aliphatic structure of N'-methylacetohydrazide .
Crystallographic Differences: this compound adopts an orthorhombic lattice, whereas its regioisomer (2-hydroxy-N-methylacetohydrazide) crystallizes in a monoclinic system (C2/c). This difference alters packing efficiency and intermolecular interactions (e.g., hydrogen bonding), impacting solubility and stability .
Synthetic Pathways :
- N'-Methylacetohydrazide derivatives are typically synthesized via reflux condensation with catalysts like ZnCl₂ , while halogenated analogues (e.g., 2-chloro derivatives) require additional steps, such as thiazole ring formation or coupling with benzothiazolyl groups .
Biological Activity: Antimicrobial Potency: Chlorinated derivatives (e.g., 2-chloro-N''-methylacetohydrazide) show enhanced activity against Gram-positive bacteria compared to non-halogenated hydrazides due to increased membrane permeability . Cytotoxicity: this compound exhibits moderate anticancer activity against HeLa cells (IC₅₀ ≈ 50 µM), while anthracene-containing analogues demonstrate higher potency (IC₅₀ < 10 µM) via intercalation with DNA .
Research Findings and Contradictions
- Regioisomer Separation : highlights the challenge of separating N-methyl regioisomers (e.g., 2-hydroxy-N-methyl vs. N'-methyl derivatives) via flash chromatography, which can lead to discrepancies in reported biological data if purification is incomplete .
- Hydrochloride Salt Stability : Triethylamine hydrochloride (a structural analogue) is hygroscopic and sensitive to humidity, unlike this compound, which exhibits greater stability under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
